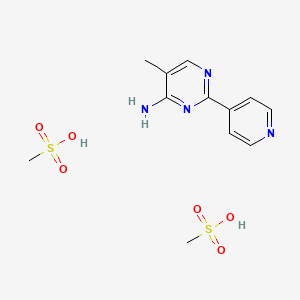![molecular formula C41H50B2O6 B12922910 (3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid is a boronic acid derivative with the molecular formula C41H50B2O6 This compound is known for its unique structural features, which include two boronic acid groups and a spirobi[fluorene] core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid typically involves multiple steps One common synthetic route starts with the bromination of 9,9’-spirobi[fluorene] to introduce bromine atoms at specific positionsFinally, the boronic acid groups are introduced using a palladium-catalyzed borylation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid groups can yield boronic esters, while substitution of the octyloxy groups can produce various alkoxy or aryloxy derivatives .
Wissenschaftliche Forschungsanwendungen
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its unique electronic properties.
Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: The boronic acid groups enable the compound to act as a sensor for detecting various analytes, including sugars and other diols.
Biomedical Research: The compound’s ability to interact with biological molecules makes it a potential candidate for drug delivery systems and diagnostic tools.
Wirkmechanismus
The mechanism of action of (3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid groups, which can bind to diols to form cyclic esters. This property is particularly useful in sensing applications, where the compound can detect the presence of specific analytes by undergoing a measurable change in its optical or electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in various sensing applications.
2,6-Dimethoxy-3-pyridineboronic Acid: Another boronic acid derivative with applications in organic synthesis and materials science.
Uniqueness
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid is unique due to its spirobi[fluorene] core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and sensing applications .
Eigenschaften
Molekularformel |
C41H50B2O6 |
|---|---|
Molekulargewicht |
660.5 g/mol |
IUPAC-Name |
(7'-borono-3,6-dioctoxy-9,9'-spirobi[fluorene]-2'-yl)boronic acid |
InChI |
InChI=1S/C41H50B2O6/c1-3-5-7-9-11-13-23-48-31-17-21-37-35(27-31)36-28-32(49-24-14-12-10-8-6-4-2)18-22-38(36)41(37)39-25-29(42(44)45)15-19-33(39)34-20-16-30(43(46)47)26-40(34)41/h15-22,25-28,44-47H,3-14,23-24H2,1-2H3 |
InChI-Schlüssel |
BJAAHCRYNLEBHW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(C24C5=C(C=C(C=C5)OCCCCCCCC)C6=C4C=CC(=C6)OCCCCCCCC)C=C(C=C3)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
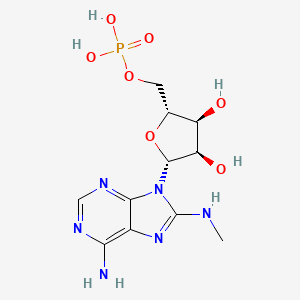
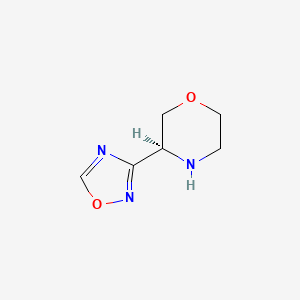
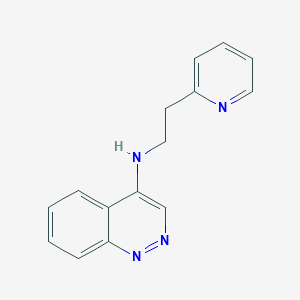
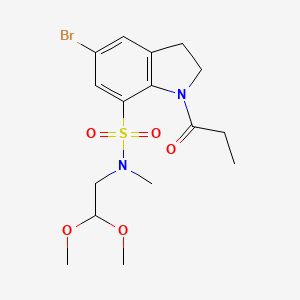
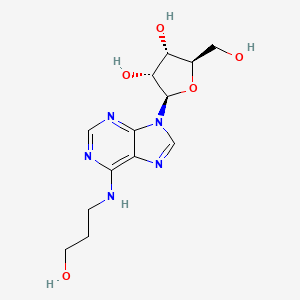
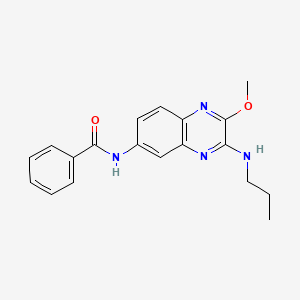
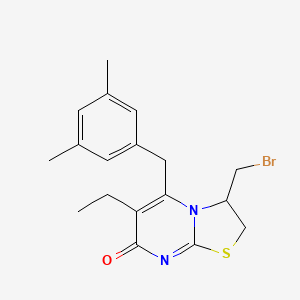
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
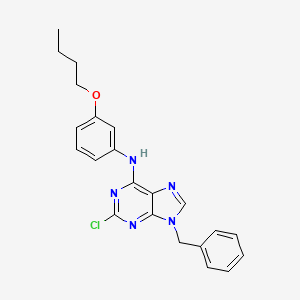

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
